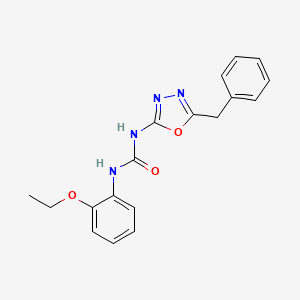
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2S and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound "N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide" and its derivatives have been explored for various chemical properties and synthetic pathways. Krauze et al. (2007) explored alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to the creation of complex compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. They highlighted the intricate pathways and outcomes of these chemical reactions, emphasizing the complexity of synthesizing such compounds (Krauze, Vilums, Sīle, & Duburs, 2007).
Biological Activities
Several studies have focused on the biological activities of related compounds. For instance, Kambappa et al. (2017) synthesized and characterized a series of novel derivatives, highlighting their potential in inhibiting angiogenesis and DNA cleavage, marking them as potential candidates for anti-cancer therapies. The study emphasized the role of specific substituent groups in determining the efficacy of these compounds as anti-cancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Synthesis of Heterocyclic Compounds
Research by Topuzyan et al. (2013) delved into the synthesis of α,β-dehydro amino acid derivatives, revealing the intricate reactions and products formed when compounds like 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one interact with piperidin-2-ylmethanamine. This study contributes to a deeper understanding of the synthetic pathways and potential applications of such heterocyclic compounds (Topuzyan, Manvelyan, Grigoryan, Tamazyan, & Aivazyan, 2013).
Structural Analysis and Design
The research by Naghiyev et al. (2020) involved a multicomponent reaction leading to structurally novel bicyclic products, confirmed through X-ray crystallography and comparative Hirshfeld surface analysis. This study not only contributes to the knowledge of structural chemistry but also opens up possibilities for the design of novel compounds with specific properties (Naghiyev, Cisterna, Khalilov, Maharramov, Askerov, Asadov, Mamedov, Salmanli, Cárdenas, & Brito, 2020).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S/c1-30-24(32)13-11-20(29-30)18-7-2-3-8-19(18)26-25(33)17-6-4-14-31(16-17)23-12-10-21(27-28-23)22-9-5-15-34-22/h2-3,5,7-13,15,17H,4,6,14,16H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRXCYJCNXNPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)






![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)
![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)



